
E7130: A Novel Microtubule Dynamics Inhibitor
with Tumor Microenvironment-Modulating

Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: E7130

Cat. No.: B12381793 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
E7130 is a synthetically accessible analog of the complex marine natural product halichondrin

B. It is a potent microtubule dynamics inhibitor with a dual mechanism of action that uniquely

combines direct cytotoxic effects on cancer cells with modulation of the tumor

microenvironment (TME). Preclinical studies have demonstrated that E7130 not only exhibits

sub-nanomolar antiproliferative activity against various cancer cell lines but also favorably

alters the TME by reducing cancer-associated fibroblasts (CAFs) and promoting tumor

vasculature remodeling. These effects are mediated, in part, through the inhibition of the

PI3K/AKT/mTOR signaling pathway in CAFs. A first-in-human Phase I clinical trial in patients

with advanced solid tumors has established the maximum tolerated dose and characterized the

safety profile of E7130. This document provides a comprehensive technical overview of E7130,

including its mechanism of action, preclinical and clinical data, and detailed experimental

protocols.

Introduction
The quest for novel oncology therapeutics has led to the exploration of complex natural

products with potent anticancer activities. Halichondrin B, a polyether macrolide isolated from

the marine sponge Halichondria okadai, demonstrated remarkable antitumor effects in
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preclinical models.[1] However, its limited natural abundance and complex structure hindered

its clinical development. E7130, a synthetic analog of halichondrin B, was developed to

overcome these limitations.[2][3] Through a landmark achievement in total synthesis, sufficient

quantities of E7130 have been produced to enable comprehensive preclinical evaluation and

entry into clinical trials.[3][4]

E7130's primary mechanism of action is the inhibition of microtubule dynamics, a validated

target in oncology.[2] However, it is further distinguished by its ability to modulate the TME, a

critical factor in tumor progression, metastasis, and drug resistance.[3][5] Specifically, E7130
has been shown to suppress the differentiation of cancer-associated fibroblasts and remodel

the tumor vasculature, thereby potentially enhancing the efficacy of co-administered therapies.

[2][5]

Mechanism of Action
E7130 exerts its anticancer effects through a dual mechanism:

Inhibition of Microtubule Dynamics: E7130 binds to tubulin and disrupts microtubule

polymerization.[2] This interference with the microtubule network leads to cell cycle arrest at

the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6]

Modulation of the Tumor Microenvironment:

Suppression of Cancer-Associated Fibroblasts (CAFs): E7130 inhibits the TGF-β-induced

transdifferentiation of fibroblasts into myofibroblasts (a key CAF phenotype characterized

by α-smooth muscle actin (α-SMA) expression).[2][7] This effect is mediated by the

disruption of the microtubule network in fibroblasts, which in turn deactivates the

PI3K/AKT/mTOR signaling pathway.[7]

Tumor Vasculature Remodeling: E7130 has been observed to increase the density of

CD31-positive intratumoral microvessels, suggesting a role in normalizing the tumor

vasculature.[2][8] This can improve the delivery and efficacy of other anticancer agents.[5]

Preclinical Data
In Vitro Activity
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E7130 demonstrates potent antiproliferative activity against a range of human cancer cell lines

with IC50 values in the sub-nanomolar range.

Cell Line Cancer Type IC50 (nM)

KPL-4 Breast Cancer 0.01 - 0.1

OSC-19
Head and Neck Squamous

Cell Carcinoma
0.01 - 0.1

FaDu
Pharyngeal Squamous Cell

Carcinoma
0.01 - 0.1

HSC-2
Oral Squamous Cell

Carcinoma
0.01 - 0.1

Table 1: In vitro antiproliferative activity of E7130 in various cancer cell lines.[2]

In Vivo Activity
In preclinical xenograft models, E7130 has demonstrated significant antitumor activity, both as

a single agent and in combination with other therapies.

Animal Model Cancer Type Treatment Key Findings

BALB/c mice with

HSC-2 xenografts

Head and Neck

Squamous Cell

Carcinoma

E7130 (45-180 µg/kg,

i.v.) + Cetuximab

(CTX)

Increased intratumoral

microvessel density

(MVD), enhanced

delivery of CTX, and

resulted in tumor

regression.[5]

BALB/c mice with

FaDu xenografts

Pharyngeal

Squamous Cell

Carcinoma

E7130 (45-180 µg/kg,

i.v.) + Cetuximab

(CTX)

Reduced α-SMA-

positive CAFs and

modulated fibroblast

phenotypes.[5]

Table 2: Summary of in vivo efficacy of E7130 in mouse xenograft models.
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Clinical Data
A first-in-human, open-label, dose-escalation Phase I study of E7130 was conducted in

Japanese patients with advanced solid tumors (NCT03444701).[9]

Parameter Value

Dosing Regimens
Day 1 of a 21-day cycle (Q3W) or Days 1 and

15 of a 28-day cycle (Q2W)

Maximum Tolerated Dose (MTD) 480 µg/m² Q3W and 300 µg/m² Q2W

Most Common Treatment-Emergent Adverse

Event (TEAE)
Leukopenia (78.6%)

Grade 3-4 TEAEs 93.3% (Q3W group) and 86.2% (Q2W group)

Table 3: Summary of Phase I clinical trial results for E7130.[9]

No treatment-related deaths were reported, and no patients discontinued the study due to a

TEAE.[9] The 480 µg/m² Q3W dose was selected for the dose-expansion part of the study

based on dose-dependent changes in plasma biomarkers such as vascular endothelial growth

factor 3 and matrix metallopeptidase 9.[9]

Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of E7130 against

various cancer cell lines.

Methodology:

Cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media and

conditions.

Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a serial dilution of E7130 for 72 hours.
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Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., MTT,

CellTiter-Glo®).

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve.

In Vitro CAF Differentiation Assay
Objective: To evaluate the effect of E7130 on TGF-β-induced myofibroblast differentiation.

Methodology:

Normal human fibroblasts (e.g., BJ cells) are cultured.

Fibroblasts are treated with TGF-β (e.g., 1 ng/mL) in the presence or absence of E7130
(e.g., 0.15 nM) for 72 hours.

Cells are fixed and permeabilized.

Immunofluorescence staining is performed for α-SMA.

The expression and organization of α-SMA are visualized and quantified by fluorescence

microscopy.

Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To determine the effect of E7130 on the phosphorylation status of key proteins in the

PI3K/AKT/mTOR pathway in fibroblasts.

Methodology:

Fibroblasts are treated as described in the CAF differentiation assay.

Cell lysates are prepared, and protein concentrations are determined.

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with primary antibodies against total and phosphorylated forms of

AKT and S6 ribosomal protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein bands are detected using chemiluminescence, and the relative phosphorylation

levels are quantified.

In Vivo Orthotopic Xenograft Model
Objective: To assess the antitumor efficacy and TME-modulating effects of E7130 in a relevant

animal model.

Methodology:

Human head and neck squamous cell carcinoma cells (e.g., HSC-2) are implanted into the

tongues of immunodeficient mice (e.g., BALB/c nude).

Once tumors are established, mice are randomized into treatment groups.

E7130 is administered intravenously at various doses (e.g., 45-180 µg/kg), alone or in

combination with other agents like cetuximab.

Tumor growth is monitored over time by caliper measurements.

At the end of the study, tumors are excised, fixed, and embedded in paraffin.

Immunohistochemical analysis is performed on tumor sections using antibodies against

CD31 (for microvessel density) and α-SMA (for CAFs).
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Caption: Signaling pathway of E7130's dual mechanism of action.
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Caption: Experimental workflow for the in vivo orthotopic xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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